![molecular formula C8H8N2 B171502 5-甲基-1H-吡咯并[2,3-c]吡啶 CAS No. 1260381-52-9](/img/structure/B171502.png)

5-甲基-1H-吡咯并[2,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

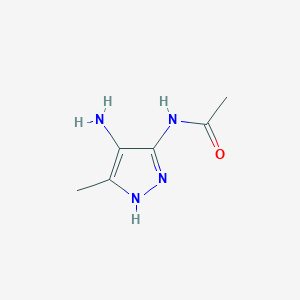

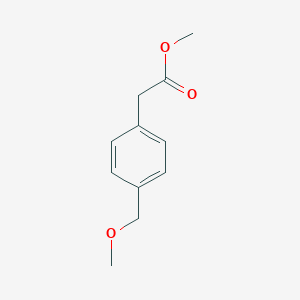

“5-Methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H8N2 . It is one of the structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .

Synthesis Analysis

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Chemical Reactions Analysis

The synthesis of substituted pyridines with diverse functional groups was achieved via the remodeling of (Aza)indole/Benzofuran skeletons . The study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis

The molecular weight of “5-Methyl-1H-pyrrolo[2,3-c]pyridine” is 132.16 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 132.068748264 g/mol , and the monoisotopic mass is also 132.068748264 g/mol .科学研究应用

Antimicrobial Activity

5-Methyl-1H-pyrrolo[2,3-c]pyridine: derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The pyrrolopyrazine scaffold, which is structurally similar, has demonstrated significant antibacterial and antifungal activities .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyridine compounds is notable. They have been found to inhibit various inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiviral Uses

Research indicates that pyrrolopyridine derivatives can be potent antiviral agents. Their mechanism involves inhibiting the replication of viruses, offering a promising route for the development of new antiviral drugs .

Antitumor and Anticancer Applications

Pyrrolopyridine compounds have been explored for their antitumor and anticancer activities. They can act on different stages of cancer cell growth and proliferation, making them valuable in the search for novel cancer therapies .

Kinase Inhibition

These compounds have shown promise in kinase inhibition, which is a crucial target in drug development for diseases like cancer and diabetes. The inhibition of kinase activity can lead to the suppression of disease progression .

Neurological Disorders

Pyrrolopyridine derivatives have therapeutic potential in treating neurological disorders. They have been found to have effects on the nervous system that could be harnessed to treat diseases like Alzheimer’s and Parkinson’s .

未来方向

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

作用机制

Target of Action

5-Methyl-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives can interact with their targets and cause changes in cellular functions . For instance, some derivatives have shown inhibitory activity on kinases .

Biochemical Pathways

It’s known that pyrrolopyrazine derivatives can affect various biological pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 2887±200 °C and a predicted density of 1186±006 g/cm3 .

Result of Action

It’s known that pyrrolopyrazine derivatives can have various biological effects, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Action Environment

It’s known that the compound should be stored in a sealed and dry environment at room temperature .

属性

IUPAC Name |

5-methyl-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)5-10-6/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGLVDPTWXJGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595848 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260381-52-9 |

Source

|

| Record name | 5-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)

![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)

![[2-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B171461.png)

![Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate](/img/structure/B171470.png)